N-[2-(4-fluorophenyl)ethyl]-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetamide
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Overview
Description
N-[2-(4-fluorophenyl)ethyl]-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetamide is a complex organic compound with a molecular formula of C24H26FNO4 This compound is characterized by the presence of a fluorophenyl group, a spirochromene structure, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)ethyl]-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-fluorophenylacetonitrile with appropriate reagents to introduce the spirochromene structure, followed by acylation to form the acetamide group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)ethyl]-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the fluorophenyl ring.
Scientific Research Applications
N-[2-(4-fluorophenyl)ethyl]-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, coatings, or chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and spirochromene structure may play key roles in binding to these targets, modulating their activity, and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylacetonitrile: A precursor in the synthesis of the target compound, known for its use in various chemical transformations.
Spirochromene derivatives: Compounds with similar spirochromene structures, investigated for their diverse biological and chemical properties.
Uniqueness
N-[2-(4-fluorophenyl)ethyl]-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetamide stands out due to its unique combination of a fluorophenyl group, spirochromene structure, and acetamide moiety. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H26FNO4 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-2-(4-oxospiro[3H-chromene-2,1'-cyclohexane]-7-yl)oxyacetamide |
InChI |
InChI=1S/C24H26FNO4/c25-18-6-4-17(5-7-18)10-13-26-23(28)16-29-19-8-9-20-21(27)15-24(30-22(20)14-19)11-2-1-3-12-24/h4-9,14H,1-3,10-13,15-16H2,(H,26,28) |
InChI Key |
AATYUHSTJUMZMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OCC(=O)NCCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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